1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene
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Overview
Description
1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF4O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, difluoromethoxy, and difluoromethyl groups
Preparation Methods
The synthesis of 1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1-bromo-3-nitrobenzene.
Reaction Conditions: The nitro group is reduced to an amine, which is then diazotized and replaced with a difluoromethoxy group using appropriate reagents and conditions.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under suitable conditions.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with hydroxide yields 1-hydroxy-3-(difluoromethoxy)-2-(difluoromethyl)benzene.
Scientific Research Applications
1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-Bromo-3-(trifluoromethoxy)benzene and 1-Bromo-3-(difluoromethoxy)benzene.
Uniqueness: The presence of both difluoromethoxy and difluoromethyl groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-2-1-3-5(14-8(12)13)6(4)7(10)11/h1-3,7-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFZNPAHBRTCSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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